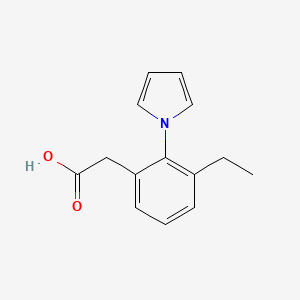
Benzeneacetic acid, 3-ethyl-2-(1H-pyrrol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethyl-2-(1H-pyrrol-1-yl)phenyl)acetic acid is an organic compound that features a pyrrole ring attached to a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-2-(1H-pyrrol-1-yl)phenyl)acetic acid typically involves the condensation of 3-ethyl-2-(1H-pyrrol-1-yl)benzaldehyde with a suitable acetic acid derivative. The reaction is often carried out under acidic or basic conditions, depending on the specific reagents used. Commonly, the reaction is facilitated by catalysts such as iron(III) chloride or other Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Ethyl-2-(1H-pyrrol-1-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(3-Ethyl-2-(1H-pyrrol-1-yl)phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-(3-Ethyl-2-(1H-pyrrol-1-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Pyrrole-2-carboxylic acid: Another compound with a pyrrole ring and carboxylic acid functionality.
Phenylacetic acid: A simpler analog with a phenyl ring and acetic acid moiety
Uniqueness
2-(3-Ethyl-2-(1H-pyrrol-1-yl)phenyl)acetic acid is unique due to the presence of both a pyrrole ring and a phenylacetic acid moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
918667-53-5 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
2-(3-ethyl-2-pyrrol-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C14H15NO2/c1-2-11-6-5-7-12(10-13(16)17)14(11)15-8-3-4-9-15/h3-9H,2,10H2,1H3,(H,16,17) |
Clave InChI |
HVLUZGKREMDAKP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC(=O)O)N2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


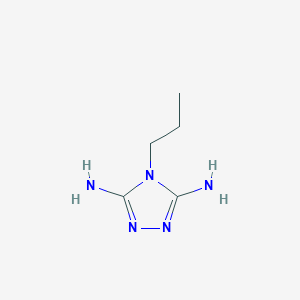
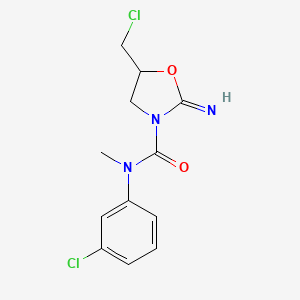
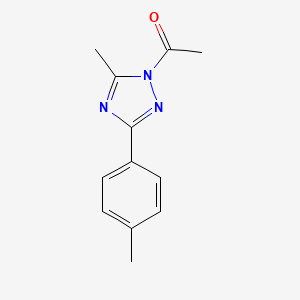



![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
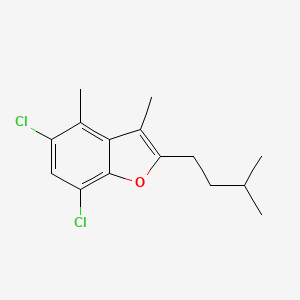

![3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882171.png)
![4-butoxy-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B12882172.png)
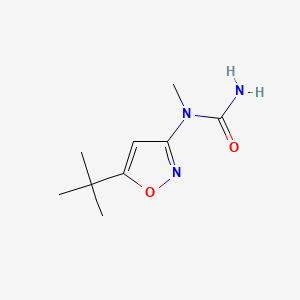

![6-Bromo-4-methoxybenzo[d]isoxazole](/img/structure/B12882195.png)
